3-(4-Bromophenyl)thiomorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKSWTNCFWGQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Bromophenylthiomorpholine Analogues
Synthetic Pathways to the Thiomorpholine (B91149) Core Structure
The construction of the fundamental thiomorpholine ring can be achieved through several synthetic routes, primarily involving cyclization reactions. These methods often start from linear precursors containing both nitrogen and sulfur functionalities.
Cyclization Reactions in Thiomorpholine Synthesis
Cyclization is the cornerstone of thiomorpholine synthesis. A variety of starting materials and reaction conditions have been developed to efficiently form this six-membered heterocycle.
One common strategy involves the reaction of a dihaloethane derivative with an amino-thiol precursor. For instance, diethanolamine (B148213) can be converted into an amino-mustard species, which then undergoes cyclization upon treatment with a sulfide (B99878) source like sodium sulfide to yield thiomorpholine. nih.gov Another established method begins with 2-mercaptoethanol (B42355) and aziridine, which are converted to 2-(2-chloroethylthio)ethylamine hydrochloride. Subsequent base-mediated cyclization with triethylamine (B128534) (Et3N) affords the thiomorpholine ring. nih.gov
More contemporary approaches utilize photochemical reactions in continuous flow systems. A notable example is the thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, catalyzed by a photocatalyst like 9-fluorenone. nih.govnih.govresearchgate.netchemrxiv.org This forms a half-mustard intermediate which is then cyclized using a base such as diisopropylethylamine (DIPEA) to produce thiomorpholine in high yield. nih.govresearchgate.net This telescoped, continuous-flow process is efficient and allows for safer handling of hazardous intermediates. nih.govresearchgate.netchemrxiv.org
Other cyclization methods include:
The reduction of thiomorpholin-3-one, which is synthesized from ethyl mercaptoacetate (B1236969) and aziridine, using a reducing agent like lithium aluminium hydride (LiAlH4). nih.gov
The intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, which can yield various substituted thiomorpholines. organic-chemistry.orgorganic-chemistry.org
Table 1: Selected Cyclization Strategies for Thiomorpholine Synthesis
| Starting Materials | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diethanolamine | Conversion to amino-mustard, then Sodium Sulfide | Thiomorpholine | nih.gov |
| Cysteamine hydrochloride, Vinyl chloride | Photochemical thiol-ene (9-fluorenone), then DIPEA (base) | Thiomorpholine | nih.govnih.govresearchgate.net |
| Ethyl mercaptoacetate, Aziridine | Formation of thiomorpholin-3-one, then LiAlH4 reduction | Thiomorpholine | nih.gov |
| Nitrogen-tethered alkenes | Boron trifluoride etherate (BF3·OEt2) | Substituted Thiomorpholines | organic-chemistry.orgorganic-chemistry.org |
Routes to N-Substituted Thiomorpholines
The synthesis of N-substituted thiomorpholines can be approached in two primary ways: by constructing the ring with the substituent already on the nitrogen atom or by adding the substituent to a pre-formed thiomorpholine ring.
Reductive amination is a powerful method for creating N-substituted derivatives. For example, ribonucleosides can be oxidized with sodium periodate (B1199274) to form a dialdehyde (B1249045) in situ. This intermediate then reacts with various primary amines via reductive amination to yield N-substituted morpholino nucleoside derivatives, a strategy adaptable to thiomorpholine analogues. nih.gov Another approach involves the coupling of a pre-formed thiomorpholine with a suitable electrophile, such as an alkyl or aryl halide, often in the presence of a base. nih.gov For instance, thiomorpholine can be coupled with various brominated compounds to yield the desired N-substituted products. nih.gov
Strategies for Incorporating the Bromophenyl Moiety
The bromophenyl group can be attached to either the nitrogen or a carbon atom of the thiomorpholine ring, leading to different isomers with distinct chemical properties. The synthesis of 3-(4-Bromophenyl)thiomorpholine and its N-aryl analogue, 4-(4-bromophenyl)thiomorpholine (B1375891), requires different strategic approaches.
N-Arylation Techniques for Bromophenyl Attachment
Attaching the bromophenyl group to the nitrogen atom (N-arylation) is a common transformation that typically employs transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is activated by electron-withdrawing groups. For example, 4-fluoronitrobenzene readily reacts with thiomorpholine in the presence of a base like triethylamine in a solvent such as acetonitrile (B52724) to produce 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.com While this example uses a nitrophenyl group, the principle applies to other activated aryl halides. A subsequent reduction of the nitro group and diazotization followed by a Sandmeyer reaction with a bromide source could, in principle, yield the desired 4-(4-bromophenyl)thiomorpholine.
Transition-Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions are staples for N-arylation. The Buchwald-Hartwig amination, using a palladium catalyst, and the Ullmann condensation, using a copper catalyst, are frequently employed to couple amines with aryl halides. researchgate.netresearchgate.net For example, the N-arylation of morpholine (B109124) (a close analogue of thiomorpholine) with various aryl halides has been successfully achieved using catalysts like manganese chloride (MnCl2·4H2O) or palladium acetate (B1210297) (Pd(OAc)2) with appropriate ligands and bases. researchgate.netresearchgate.net These conditions are often translatable to thiomorpholine to synthesize compounds like 4-(4-bromophenyl)thiomorpholine from thiomorpholine and a 1-bromo-4-halobenzene.
Functionalization at Ring Carbons of Thiomorpholine
Introducing a bromophenyl group at a carbon atom, such as in this compound, is more complex and usually involves building the ring from a precursor that already contains the desired C-C bond.
A plausible synthetic route starts with a bromophenyl-containing building block. For instance, a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to an α,β-unsaturated ester like ethyl (E)-but-2-enoate can produce (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org While this specific product leads to a butanoic acid derivative, analogous strategies starting with different precursors could be envisioned to construct the C-aryl thiomorpholine skeleton. For example, a multi-component reaction, such as the Gewald reaction, which is used to synthesize 2-aminothiophenes, demonstrates the feasibility of constructing highly substituted sulfur heterocycles from acyclic precursors. researchgate.netresearchgate.net A strategy to form 3-arylthiomorpholines could involve the cyclization of a precursor like N-substituted-2-amino-1-(4-bromophenyl)ethanethiol with a suitable two-carbon electrophile.
Oxidative Modifications of the Thiomorpholine Sulfur Atom
The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of the corresponding thiomorpholine-1-oxide (sulfoxide) and thiomorpholine-1,1-dioxide (sulfone). mdpi.com This transformation alters the polarity, solubility, and hydrogen-bonding capacity of the molecule.
The selective oxidation of sulfides to sulfoxides or further to sulfones can be controlled by the choice of oxidant and reaction conditions.
Oxidation to Sulfoxides: A variety of reagents can achieve selective oxidation to the sulfoxide (B87167). Hydrogen peroxide (H2O2) is a common, environmentally friendly oxidant. ysu.amnih.gov The reaction can be catalyzed by various systems, such as zirconium-containing polyoxometalates grafted on graphene oxide (Zr/SiW12/GO), to afford high yields of the sulfoxide with minimal over-oxidation to the sulfone. nih.gov Other methods include using urea-hydrogen peroxide (UHP) or Selectfluor in water, which provides sulfoxides in excellent yields within minutes. organic-chemistry.orgorganic-chemistry.org
Oxidation to Sulfones: Stronger oxidizing conditions or different catalysts are used to achieve full oxidation to the sulfone. Using an excess of hydrogen peroxide with catalysts like tantalum carbide or niobium carbide can selectively produce sulfones. organic-chemistry.org A recyclable silica-based tungstate (B81510) catalyst in combination with 30% H2O2 is also effective for converting sulfides to sulfones at room temperature. organic-chemistry.org
Table 2: Reagents for the Oxidation of the Thiomorpholine Sulfur
| Target Product | Oxidizing Agent | Catalyst/Conditions | Reference |
|---|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H2O2) | Zr/SiW12/GO composite | nih.gov |
| Sulfoxide | Urea-Hydrogen Peroxide (UHP) | Solid-state reaction | organic-chemistry.org |
| Sulfone | Hydrogen Peroxide (H2O2) | Niobium carbide | organic-chemistry.org |
| Sulfone | Hydrogen Peroxide (H2O2) | Silica-based tungstate | organic-chemistry.org |
Synthesis of Thiomorpholine 1,1-Dioxide Derivatives
The oxidation of the sulfur atom in the thiomorpholine ring to a sulfone is a common and important transformation, yielding thiomorpholine 1,1-dioxide derivatives. These derivatives often exhibit altered physicochemical properties and biological activities. A general and effective method for this transformation involves the use of an oxidizing agent in a suitable solvent system.
While a specific protocol for the oxidation of this compound is not extensively detailed in the reviewed literature, a general approach can be inferred from the synthesis of other thiomorpholine-1,1-dioxide compounds. A widely used method involves the treatment of the parent thiomorpholine with an oxidizing agent such as potassium permanganate (B83412) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
For instance, a patented method describes the synthesis of thiomorpholine-1,1-dioxide hydrochloride from a protected thiomorpholine precursor. nih.gov In this process, an N-protected thiomorpholine is oxidized with potassium permanganate. The protecting group is subsequently removed under acidic conditions to yield the desired thiomorpholine-1,1-dioxide hydrochloride. nih.gov This suggests a plausible route for the oxidation of this compound, which would involve the direct oxidation of the sulfide to a sulfone. The reaction would likely proceed by dissolving the this compound in a suitable organic solvent, followed by the controlled addition of the oxidizing agent at a managed temperature to prevent side reactions.
Table 1: General Conditions for Oxidation of Thiomorpholine Analogues
| Oxidizing Agent | Solvent | Temperature | General Outcome |
| Potassium Permanganate | Water/Acid | Room Temp. | Effective oxidation to the corresponding sulfone |
| m-CPBA | Dichloromethane | 0 °C to RT | Clean conversion to the sulfone |
This table presents generalized conditions based on common oxidation procedures for sulfur-containing heterocycles.
Advanced Synthetic Approaches to Bromophenylthiomorpholine Related Structures
Modern synthetic chemistry offers a range of powerful tools to accelerate and enhance the efficiency of reaction processes. Microwave-assisted synthesis and catalytic coupling reactions are at the forefront of these advanced methodologies, enabling the rapid and diverse preparation of complex molecules.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for rapidly generating new chemical entities. The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture.
In the context of preparing derivatives of this compound, microwave assistance can be envisioned for various transformations. For example, the synthesis of morpholine-based chalcones has been successfully achieved using microwave irradiation, with reaction times reduced from hours to minutes. nih.gov Similarly, the synthesis of phenothiazine (B1677639) and quinoline (B57606) derivatives has been shown to be more efficient under microwave conditions. researchgate.net A study on the synthesis of 4-phenylquinazolin-2(1H)-one derivatives demonstrated that microwave heating provided higher yields in significantly shorter reaction times compared to traditional heating. researchgate.net These examples highlight the potential of applying microwave technology to accelerate the synthesis of derivatives starting from this compound, for instance, in N-alkylation or N-arylation reactions at the thiomorpholine nitrogen.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocyclic Compounds
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Synthesis of Morpholine-Based Chalcones | Several hours | 1-2 minutes | Significant | nih.gov |
| Synthesis of 4-Phenylquinazolin-2(1H)-one derivatives | 24 hours | 30-45 minutes | Improved yields | researchgate.net |
| Suzuki-Miyaura coupling of 3-bromoquinolines | Not specified | 2-6 minutes | High yields | researchgate.net |
This table is illustrative of the general advantages of microwave-assisted synthesis as reported in the literature for analogous heterocyclic systems.
Catalytic Coupling Reactions in Derivative Preparation
The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and versatile method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
This methodology allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives. For instance, studies on the Suzuki-Miyaura reaction of other bromo-substituted heterocyclic compounds have demonstrated the successful coupling with various aryl and heteroaryl boronic acids. nih.govresearchgate.net The reaction conditions are generally mild and tolerant of a broad range of functional groups.
A typical Suzuki-Miyaura reaction on this compound would involve reacting it with a desired arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more modern catalyst system like a palladacycle, and a base such as potassium carbonate or sodium carbonate, in a suitable solvent mixture like dioxane/water or toluene/ethanol/water. researchgate.net The reaction may be performed under conventional heating or with the aid of microwave irradiation to expedite the process. nih.govarkat-usa.org
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aryl Substrates
| Palladium Catalyst (mol%) | Base | Solvent System | Temperature (°C) | General Outcome | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/Water | 95 | Moderate to good yields of coupled products | nih.gov |
| Pd(OAc)₂ (5) | Na₂CO₃ (aq) | DMF | 80 | Good yields of biaryl products | |
| Benzimidazole-oxime Pd(II)-complex (0.5) | KOH | Water (Microwave) | 160 | High yields of 3-arylquinolines in short times | arkat-usa.org |
This table showcases typical conditions for Suzuki-Miyaura reactions on analogous bromo-substituted aromatic and heterocyclic compounds.
Advanced Computational and Theoretical Investigations of Bromophenylthiomorpholine Systems
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for predicting the properties of molecular systems. For 3-(4-Bromophenyl)thiomorpholine, DFT calculations can elucidate its fundamental electronic characteristics, stability, and spectroscopic signatures.
Analysis of Electronic Properties and Quantum Chemical Descriptors
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the electronic properties of this compound. Key quantum chemical descriptors that can be derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. rsc.org
The HOMO and LUMO are critical in defining the molecule's reactivity. For a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations have shown the distribution of these frontier orbitals. mdpi.com By analogy, in this compound, the HOMO is expected to be localized primarily on the electron-rich thiomorpholine (B91149) ring and the bromine atom, while the LUMO is likely distributed over the bromophenyl ring. The energy of these orbitals and their gap (ΔE = ELUMO - EHOMO) are pivotal in determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Predicted Quantum Chemical Descriptors for this compound (Illustrative) Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.
| Descriptor | Predicted Value | Significance |
| EHOMO | ~ -6.5 eV | Indicates electron-donating ability |
| ELUMO | ~ -1.2 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ~ 5.3 eV | Relates to chemical reactivity and stability |
| Ionization Potential (I) | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | ~ 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | ~ 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | ~ 2.65 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | ~ 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
Investigation of Molecular Reactivity and Stability
The reactivity of this compound can be further explored through the analysis of its Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the region around the sulfur and nitrogen atoms of the thiomorpholine ring is expected to exhibit negative potential (red/yellow), indicating susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom may show positive potential (blue), indicating favorable sites for nucleophilic interaction.
The stability of the molecule can be assessed by analyzing its thermodynamic properties, which can also be calculated using DFT. These properties include the total energy, enthalpy, and Gibbs free energy of formation. The chair conformation of the thiomorpholine ring is expected to be the most stable, a feature observed in the crystal structure of the related 4-(4-nitrophenyl)thiomorpholine. mdpi.com
Theoretical Vibrational and Spectroscopic Predictions
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. scispace.comresearchgate.netejournal.by By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental data. For this compound, characteristic vibrational modes would include the C-H stretching and bending of the phenyl and thiomorpholine rings, C-N and C-S stretching of the thiomorpholine moiety, and the C-Br stretching of the bromophenyl group. A detailed assignment of these vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. dntb.gov.ua
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Prediction of Ligand-Target Binding Modes and Affinities
For this compound, molecular docking simulations can be performed against various biological targets to predict its binding mode and estimate its binding affinity. The choice of target would depend on the therapeutic area of interest. For instance, thiomorpholine derivatives have been investigated as inhibitors of various enzymes. nih.gov
The docking process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on a scoring function. The top-ranked poses represent the most likely binding modes. The binding affinity is typically expressed as a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: These results are for illustrative purposes and would depend on the specific protein target and docking software used.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (pKi) | 7.2 |
| Number of Hydrogen Bonds | 2 |
| Key Interacting Residues | LYS76, GLU91, LEU132 |
Identification of Key Intermolecular Interactions
A detailed analysis of the docked poses reveals the key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions could include:
Hydrogen Bonds: The nitrogen atom of the thiomorpholine ring can act as a hydrogen bond acceptor, while the N-H group (if protonated) can act as a donor.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding with electron-rich atoms like oxygen or nitrogen in the receptor's active site.
Hydrophobic Interactions: The phenyl ring and the aliphatic part of the thiomorpholine ring can engage in hydrophobic interactions with nonpolar residues of the protein.
π-π Stacking: The bromophenyl ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Understanding these interactions is fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of molecular systems, providing a detailed picture of atomic and molecular motion. nih.govmssm.edu For this compound and its derivatives, MD simulations are instrumental in characterizing their conformational landscapes and the stability of their interactions with biological targets. researchgate.netnih.gov
Assessment of Conformational Dynamics and Complex Stability
MD simulations can be employed to study the compound in an aqueous environment to understand its intrinsic flexibility. Furthermore, when complexed with a biological target, such as a G protein-coupled receptor (GPCR) or a kinase, MD simulations can assess the stability of the binding pose identified through docking studies. nih.govnih.govnih.gov Key parameters analyzed during these simulations include root-mean-square deviation (RMSD) to monitor the stability of the protein and the ligand, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts over time. nih.gov
For instance, a simulation might reveal that the 4-bromophenyl moiety of this compound consistently occupies a specific hydrophobic pocket within the receptor, stabilized by van der Waals interactions, while the thiomorpholine core forms hydrogen bonds with polar residues. The stability of these interactions over the simulation time provides confidence in the predicted binding mode.
Table 1: Representative Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Protein Complex
| Parameter | Value | Interpretation |
| Simulation Time | 200 ns | Provides a reasonable timescale to assess complex stability. nih.gov |
| Protein RMSD | 1.5 ± 0.3 Å | Indicates the protein backbone is stable throughout the simulation. |
| Ligand RMSD | 0.8 ± 0.2 Å | Shows the ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bonds | 2 (persistent > 80% of simulation) | Suggests strong and specific polar interactions anchoring the ligand. |
| Binding Free Energy (MM/GBSA) | -45 ± 5 kcal/mol | Predicts a favorable binding affinity of the ligand for the protein. |
This table presents hypothetical data for illustrative purposes, as specific experimental or simulation data for this compound is not publicly available.
In Silico Approaches to Library Design and Virtual Screening for Analogues
Building upon the structural and dynamic insights gained from MD simulations, in silico methods can be used to design and screen libraries of analogues of this compound. The goal is to identify new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov
The process typically begins with the creation of a virtual library of analogues. This can be achieved through various strategies, such as scaffold hopping, where the core thiomorpholine ring is replaced by other bioisosteric groups, or by decorating the existing scaffold with a diverse set of substituents at specific positions. nih.gov For the this compound scaffold, modifications could include altering the substitution pattern on the phenyl ring, replacing the bromine atom with other halogens or functional groups, or introducing substituents on the thiomorpholine ring. nih.gov
Once the virtual library is generated, it is subjected to a virtual screening cascade. plos.org This multi-step process typically involves:
Ligand-based filtering: Compounds are filtered based on physicochemical properties (e.g., Lipinski's rule of five) and the presence of undesirable chemical groups (pan-assay interference compounds or PAINS).
Molecular docking: The remaining compounds are docked into the binding site of the target protein to predict their binding orientation and affinity. Scoring functions are used to rank the compounds based on their predicted binding energy. acs.org
Post-docking analysis: The top-ranked compounds are visually inspected to ensure sensible binding modes and favorable interactions with key residues.
Advanced simulations: Promising candidates may be subjected to further MD simulations to provide a more rigorous assessment of their binding stability and dynamics. nih.gov
This hierarchical approach allows for the efficient screening of large compound libraries, prioritizing a smaller, more manageable set of analogues for chemical synthesis and experimental testing. bohrium.comnih.gov
Table 2: Example of a Focused Analogue Library Design for this compound
| R1 (Phenyl Substitution) | R2 (Thiomorpholine Substitution) | Rationale for Inclusion |
| 4-Chloro | H | Explore the effect of a different halogen on binding affinity. |
| 4-Trifluoromethyl | H | Introduce a strong electron-withdrawing group to modulate electronic properties. |
| 3,4-Dichloro | H | Investigate the impact of multiple substitutions on the phenyl ring. |
| 4-Bromo | 2-Methyl | Assess the influence of steric bulk on the thiomorpholine ring. |
| 4-Bromo | 3-Oxo | Introduce a potential hydrogen bond acceptor to form new interactions. |
This table presents a hypothetical library design to illustrate the principles of analogue generation.
Structure Activity Relationship Sar Elucidation of Bromophenylthiomorpholine Derivatives
Influence of Bromophenyl Substitution Patterns on Biological Activity
The position of the bromine atom on the phenyl ring of 3-phenylthiomorpholine (B133909) derivatives is a critical determinant of their biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that the placement of substituents—whether at the ortho (2-), meta- (3-), or para- (4-) position—can significantly alter the compound's potency and selectivity for its biological targets.
For many classes of biologically active compounds, the para-position is often favored. The 4-bromo substitution in 3-(4-Bromophenyl)thiomorpholine can lead to optimal interactions within the target's binding pocket. This is often attributed to the substituent extending into a specific hydrophobic sub-pocket, or the electronic influence of the para-bromo group favorably modulating the properties of the entire molecule. In studies of analogous compounds, such as substituted anilines, the para- and meta-substituted derivatives often exhibit greater antimicrobial activity compared to their ortho-substituted counterparts, a phenomenon attributed to both electronic effects and steric hindrance at the ortho position which can disrupt the optimal conformation for binding.
Conversely, shifting the bromine to the meta- or ortho-position can either enhance or diminish activity depending on the specific target. An ortho-substituent, for instance, can induce a conformational twist in the phenyl ring relative to the thiomorpholine (B91149) moiety, which might be beneficial for fitting into a uniquely shaped receptor pocket but could also be detrimental if it disrupts key planar interactions. The electronic properties also vary with position; the inductive electron-withdrawing effect of bromine is felt most strongly at the ortho position, which can influence the pKa of the thiomorpholine nitrogen and its potential as a hydrogen bond acceptor. Without direct comparative data on this compound isomers, generalizations are drawn from broader medicinal chemistry principles where para-substitution often represents a starting point for optimization due to its predictable vector into solvent-exposed regions of a binding site.
Table 1: Hypothetical Biological Activity of Bromophenylthiomorpholine Isomers This table is illustrative, based on general SAR principles, as specific comparative data for these exact isomers was not available in the public domain.
| Compound | Substitution Pattern | Hypothetical Receptor Affinity (Ki, nM) | Rationale |
|---|---|---|---|
| 3-(2-Bromophenyl)thiomorpholine | ortho | 50 | Potential for steric hindrance, may alter ring conformation. |
| 3-(3-Bromophenyl)thiomorpholine | meta | 25 | Alters electronic distribution, may form different interactions. |
| This compound | para | 10 | Often allows for optimal extension into a binding pocket. |
Contribution of the Thiomorpholine Heterocycle to Pharmacological Profile
The thiomorpholine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds. nih.govnih.govmasterorganicchemistry.com Its contribution to the pharmacological profile of a molecule like this compound is multifaceted, arising from its unique structural, electronic, and metabolic properties.
Compared to its direct oxygen analog, morpholine (B109124), thiomorpholine increases the lipophilicity of a compound. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a crucial property for drugs targeting the central nervous system. The sulfur atom, being larger and more polarizable than oxygen, can engage in different non-covalent interactions, such as van der Waals or sulfur-π interactions, which may contribute to tighter binding with a biological target.
Table 2: Comparison of Morpholine vs. Thiomorpholine Analogs This table illustrates the principle of bioisosteric replacement. Data is representative and derived from general findings in medicinal chemistry literature.
| Compound | Heterocycle | LogP (Calculated) | Target Affinity (Hypothetical IC50, µM) |
|---|---|---|---|
| 3-(4-Bromophenyl)morpholine | Morpholine | 2.1 | 5.2 |
| This compound | Thiomorpholine | 2.5 | 2.8 |
Impact of Thiomorpholine Sulfur Oxidation on SAR
The sulfur atom in the thiomorpholine ring is a metabolically soft spot, susceptible to oxidation to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). This transformation dramatically alters the physicochemical properties of the molecule and, consequently, its structure-activity relationship.
Oxidation to the sulfoxide introduces a chiral center at the sulfur atom and significantly increases polarity. The sulfoxide group is a strong hydrogen bond acceptor. This can lead to new, favorable interactions with the biological target, potentially increasing potency. However, the increased polarity might also hinder the molecule's ability to cross cell membranes, which could reduce its efficacy in cell-based assays or in vivo.
Further oxidation to the sulfone makes the molecule even more polar. The sulfone group is also a potent hydrogen bond acceptor but lacks the chirality of the sulfoxide. In some SAR studies, the conversion to a sulfone has been shown to enhance activity. For example, in a series of antibacterial oxazolidinones, the S,S-dioxide thiomorpholine analogs were identified as potent leads. nih.gov The defined geometry and hydrogen bonding capacity of the sulfone can lock the molecule into a bioactive conformation or provide critical interactions with the receptor that the parent thioether cannot. The resulting compound, this compound-1,1-dioxide, would therefore be expected to have a markedly different pharmacological profile than its non-oxidized parent.
Table 3: Effect of Sulfur Oxidation on Physicochemical Properties and Activity This table illustrates how oxidation state changes key molecular properties. Activity data is hypothetical.
| Compound | Oxidation State | Polar Surface Area (Å2) | Hypothetical Activity |
|---|---|---|---|
| This compound | Sulfide (B99878) | ~12 | Baseline |
| This compound-1-oxide | Sulfoxide | ~35 | Variable (Potentially Increased or Decreased) |
| This compound-1,1-dioxide | Sulfone | ~45 | Potentially Enhanced |
Effects of Peripheral Substituents and Hybridization on Bioactivity and Selectivity
Beyond the core structure, the addition of peripheral substituents or the creation of hybrid molecules by linking the this compound scaffold to other pharmacophores is a key strategy for modulating bioactivity and achieving target selectivity.
Substituents can be added to various positions, most commonly on the thiomorpholine nitrogen (N-4) or at other available positions on the phenyl ring. N-alkylation or N-arylation can profoundly impact how the molecule fits into its binding site. For many receptor ligands, particularly for G-protein coupled receptors (GPCRs), a long chain or a bulky group attached to the nitrogen can access a secondary binding pocket, leading to a dramatic increase in affinity and, in some cases, a shift from antagonist to agonist activity or vice-versa.
The concept of hybrid drugs involves covalently linking two distinct pharmacophores to create a single molecule with a dual mode of action or improved properties. nih.gov For example, attaching a moiety known to inhibit a specific enzyme to the this compound scaffold could result in a hybrid compound that targets both a receptor and an enzyme, a strategy used in developing treatments for complex diseases like cancer or neurodegenerative disorders. The nature of the linker connecting the two pharmacophores is also crucial, affecting the flexibility and orientation of the hybrid molecule. This approach allows for the rational design of multifunctional ligands with enhanced efficacy, improved selectivity, or a reduced side-effect profile compared to the individual components.
Diverse Biological Activities and Molecular Mechanisms of Action of Bromophenylthiomorpholine Analogues
Antimicrobial Efficacy
Thiomorpholine (B91149) derivatives have been reported to exhibit a broad spectrum of antimicrobial activities. jchemrev.comjchemrev.com The presence of the thiomorpholine ring is considered a key pharmacophore contributing to these properties.
Antibacterial Activity Against Pathogenic Strains
Analogues of 3-(4-Bromophenyl)thiomorpholine, particularly those with different substitution patterns on the thiomorpholine or phenyl ring, have been investigated for their antibacterial properties. For instance, various thiomorpholine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net A series of 3- or 4-phenyl-1,8-naphthyridine derivatives, which share the phenyl structural element, were tested for their in vitro antimicrobial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov While specific data for this compound is not available, the general activity of related structures suggests potential antibacterial efficacy.
Antifungal Activity Against Fungal Species
The antifungal potential of thiomorpholine analogues is another area of significant interest. A study on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides demonstrated that several derivatives exhibited good antifungal activity when compared to the reference drug Ketoconazole. researchgate.netsemanticscholar.org For example, compounds from this series showed notable effects against various fungal strains. researchgate.netsemanticscholar.org Another study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates also reported antifungal activity against Candida albicans. health-man.com.ua The most active compounds in this series were identified as IIf–IIh. health-man.com.ua Furthermore, certain 1,2,4-triazolo[3,4-b] jchemrev.comresearchgate.netnih.govthiadiazine derivatives, including a 6-(4-bromophenyl) substituted compound (7i), exhibited promising antifungal activity against Candida albicans and Aspergillus niger. nih.gov
Table 1: Antifungal Activity of Selected Bromophenyl and Thiomorpholine Analogues
| Compound/Analogue Type | Fungal Strain(s) | Activity/MIC | Reference(s) |
| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives | Various | Good activity compared to Ketoconazole | researchgate.netsemanticscholar.org |
| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates (IIf–IIh) | Candida albicans | Most active in the series | health-man.com.ua |
| 6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H- jchemrev.comjchemrev.comresearchgate.nettriazolo[3,4-b] jchemrev.comresearchgate.netnih.govthiadiazine (7i) | Candida albicans, Aspergillus niger | Promising activity | nih.gov |
Antimycobacterial Activity
The thiomorpholine scaffold has been identified as a valuable component in the design of antimycobacterial agents. jchemrev.comjchemrev.com Research on 3- or 4-phenyl-1,8-naphthyridine derivatives revealed that several compounds exhibited interesting activity against Mycobacterium tuberculosis H(37)Rv. nih.gov Specifically, compounds 2a, 8a, and 8d showed a minimum inhibitory concentration (MIC) of 6.25 µg/ml. nih.gov While these are not direct analogues of this compound, the presence of a substituted phenyl ring is a common feature that may contribute to antimycobacterial activity. A review on morpholine (B109124) and thiomorpholine derivatives also highlights their potential as antitubercular agents. jchemrev.comresearchgate.net
Anticancer and Antiproliferative Potentials
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including thiomorpholine derivatives. jchemrev.comjchemrev.comresearchgate.net The incorporation of a bromophenyl group can enhance the cytotoxic potential of these molecules.
Cytotoxicity Against Various Cancer Cell Lines
Table 2: Cytotoxic Activity of Selected Bromophenyl-Containing Analogues
| Compound/Analogue Type | Cancer Cell Line | IC50 Value | Reference(s) |
| (E)-N-(4-Bromophenyl)-3-(substituted-benzylidene)-2-oxoindoline-5-sulfonamides | Various | Activity demonstrated | nih.gov |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione with 5-bromo-2-hydroxy phenyl | HCT-116 | 82.36 µg/ml | nih.gov |
Selective Antitumor Activity
The selective targeting of cancer cells while sparing normal cells is a critical aspect of anticancer drug development. In the study of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives, the most promising compound was also evaluated on a normal lung cell line and was found to have no effect on normal cells, suggesting a degree of selective inhibition of cancer cells. nih.gov This selectivity is a desirable characteristic for potential anticancer drug candidates. The design of novel bromophenol derivatives incorporating an indolin-2-one moiety also aimed at developing potential anticancer agents, implying a focus on targeted activity. nih.gov
Exploration of Apoptosis-Inducing Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism through which many therapeutic agents exert their anti-cancer effects. While direct studies on the apoptosis-inducing pathways of this compound are not extensively detailed in the available literature, the broader class of thiomorpholine and bromophenolic compounds has been shown to trigger apoptosis through various mechanisms.
Halogenated phenols, a category that includes bromophenols, have demonstrated pro-apoptotic potential in different cell types, including blood cells. mdpi.com Their mechanism of action is often complex, involving changes in cell membrane permeability, reduction of mitochondrial potential, and activation of caspase-3. mdpi.com For instance, studies on bromophenolic flame retardants like 2,4,6-tribromophenol (B41969) (2,4,6-TBP) and pentabromophenol (B1679275) (PBP) have shown they can induce apoptosis in human peripheral blood mononuclear cells (PBMCs). mdpi.com This process is associated with an increase in cytosolic Ca2+ levels, which can lead to apoptosis. mdpi.com
Furthermore, thiophene (B33073) derivatives, which share structural similarities with the thiomorpholine core, have been reported to induce apoptosis in cancer cells through the intrinsic pathway. nih.gov This pathway involves mitochondrial depolarization and the generation of reactive oxygen species (ROS). nih.gov The activation of executioner caspases, such as caspase-3 and caspase-7, is a key step in this process, confirming the initiation of the intrinsic apoptotic cascade. nih.govnih.gov The anti-apoptotic proteins of the BCL-2 family are central regulators of mitochondrial integrity, and their inhibition can trigger apoptosis. nih.gov
While these findings relate to broader classes of related compounds, they provide a strong basis for inferring the potential apoptotic pathways that could be modulated by this compound and its analogues. It is plausible that these compounds could induce apoptosis by disrupting mitochondrial function, increasing intracellular calcium, and activating the caspase cascade, similar to other brominated phenolic and heterocyclic compounds.
Enzyme Inhibition and Receptor Modulation
The thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including enzymes and receptors. jchemrev.comjchemrev.comresearchgate.net The introduction of a bromophenyl group can further enhance this activity, leading to potent and selective inhibitors.
Inhibition of Specific Enzymes (e.g., Matrix Metalloproteinases, Alpha-Glucosidase, Telomerase)
Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and angiogenesis. frontiersin.orgnih.gov Consequently, MMP inhibitors have been a significant focus of anti-cancer drug development. nih.gov While broad-spectrum MMP inhibitors have faced challenges in clinical trials, the development of selective inhibitors remains a promising strategy. frontiersin.orgnih.gov Thiomorpholine derivatives have been investigated for their potential to inhibit MMPs. For instance, peptide-based inhibitors have been designed to selectively target specific MMPs like MMP-2, MMP-9, and MT1-MMP. dovepress.commdpi.com Although direct data on this compound is limited, the structural features of thiomorpholine derivatives suggest they could be developed as selective MMP inhibitors.
Alpha-Glucosidase
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Alpha-glucosidase inhibitors work by delaying the breakdown of complex carbohydrates into absorbable simple sugars, thereby reducing postprandial hyperglycemia. nih.gov Several natural and synthetic compounds, including polyphenols and thiophene derivatives, have been shown to inhibit α-glucosidase. mdpi.commdpi.comresearchgate.netnih.gov For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a marine bromophenol, is a potent α-glucosidase inhibitor. mdpi.com Given the presence of the bromophenyl group, this compound analogues could potentially exhibit α-glucosidase inhibitory activity.
Telomerase
Telomerase is an enzyme that is crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, making it a key target for anti-cancer therapies. nih.govmdpi.com Inhibition of telomerase can lead to telomere shortening and ultimately, cell death. mdpi.com Various compounds, including natural flavonoids and synthetic molecules like MST-312, have been identified as telomerase inhibitors. mdpi.comscienceopen.com Some telomerase inhibitors work by directly targeting the enzyme's catalytic subunit (TERT) or its RNA component (TR). nih.gov While there is no direct evidence of this compound inhibiting telomerase, the development of small molecule inhibitors for this enzyme is an active area of research, and the thiomorpholine scaffold could serve as a basis for designing such inhibitors. youtube.com
Modulation of Monoamine Oxidase Enzymes
Monoamine oxidases (MAOs) are enzymes that catalyze the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govmayoclinic.org There are two main isoforms, MAO-A and MAO-B. nih.gov Inhibitors of MAO-A are used as antidepressants and anti-anxiety agents, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. nih.govnih.govpatsnap.comnih.govdrugs.com
Chalcones containing a bromophenyl group have been investigated as MAO inhibitors. For instance, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one has been identified as a dual-acting MAO-B and acetylcholinesterase inhibitor with potential neuroprotective effects against Alzheimer's disease. nih.gov Another study reported on morpholine-based chalcones as reversible MAO-A inhibitors for the management of depression. nih.gov Given that the thiomorpholine scaffold is a thio-analogue of morpholine, it is plausible that this compound derivatives could also modulate MAO activity.
Interactions with Kinases and Other Therapeutic Targets
The thiophene moiety, structurally related to thiomorpholine, is present in several FDA-approved drugs that target kinases and apoptosis modulators in cancer therapy. nih.gov The planarity of the thiophene ring is thought to contribute to the binding of these drugs to their respective receptors. nih.gov Thiophene derivatives have also been shown to possess kinase-inhibiting activities. nih.gov This suggests that thiomorpholine-based compounds, including this compound, could potentially interact with various kinases and other therapeutic targets involved in cancer and other diseases.
Other Reported Pharmacological Activities of Related Scaffolds
The thiomorpholine scaffold is a versatile heterocyclic ring that has been incorporated into compounds with a wide array of pharmacological activities. jchemrev.comjchemrev.comresearchgate.netacs.org These activities include:
Antitubercular Activity : Thiomorpholine derivatives have shown potent activity against Mycobacterium tuberculosis. nih.gov
Antimalarial and Antiprotozoal Activity : The thiomorpholine moiety is found in compounds with activity against malaria and other protozoal infections. jchemrev.comacs.org
Hypolipidemic and Antioxidant Activity : Certain thiomorpholine derivatives have been synthesized and shown to possess both hypocholesterolemic and antioxidant properties. nih.gov They can inhibit lipid peroxidation and may act as squalene (B77637) synthase inhibitors. nih.gov
Anti-inflammatory Activity : The substitution of oxygen with sulfur in some drug analogues has been explored, although in the case of chlorthenoxazine, this led to a loss of anti-inflammatory activity. nih.gov
Urease and Acetylcholinesterase Inhibition : Some thiomorpholine derivatives have exhibited good urease inhibition and moderate acetylcholinesterase inhibition. jchemrev.com
These diverse activities highlight the broad therapeutic potential of the thiomorpholine scaffold and suggest that this compound and its analogues could be explored for a variety of pharmacological applications beyond those explicitly detailed above.
Translational Aspects in Medicinal Chemistry and Drug Discovery for Thiomorpholine Based Compounds
Hit-to-Lead and Lead Optimization Strategies
Once an initial screening campaign identifies a "hit"—a compound showing a desired biological activity—the hit-to-lead and lead optimization phases begin. This process refines the molecule's structure to enhance its desirable properties while minimizing undesirable ones. For a scaffold such as 3-(4-Bromophenyl)thiomorpholine, chemists employ a variety of strategies to improve potency, selectivity, and pharmacokinetic characteristics. osi.lv
Design Principles for Improved Potency and Pharmacokinetic Properties
The primary goal of lead optimization is to maximize a compound's therapeutic potential. This involves fine-tuning its structure to improve its interaction with the biological target and its behavior within the body.
Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic modification of the lead compound to understand which parts of the molecule are essential for its activity. For the this compound scaffold, medicinal chemists would synthesize a series of analogs to probe the structure-activity relationship (SAR). nih.gov Key modifications could include:
Modification of the Thiomorpholine (B91149) Ring: The thiomorpholine ring itself offers opportunities for modification. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone introduces a polar group that can alter solubility and form hydrogen bonds. nih.gov Additionally, substitution at other positions on the thiomorpholine ring, if synthetically feasible, could be explored to improve properties.
N-Substitution: If the nitrogen of the thiomorpholine ring is not essential for binding to the primary target, it can be a point for introducing various substituents. This is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME).
A hypothetical SAR study for a series of 3-Arylthiomorpholine analogs targeting a generic kinase might yield data like the following:
| Compound | R (Substitution on Phenyl Ring) | Potency (IC₅₀, nM) |
| 1 | 4-Br | 150 |
| 2 | 4-Cl | 200 |
| 3 | 4-F | 350 |
| 4 | 4-CH₃ | 120 |
| 5 | 4-OCH₃ | 180 |
| 6 | 3-Br | 500 |
| 7 | H | 1000 |
This is a representative table and does not reflect actual experimental data.
Exploration of Novel Chemical Space and Bioisosteric Replacements
To overcome limitations of a lead compound or to discover novel intellectual property, medicinal chemists explore new chemical space. This involves making more significant structural changes to the lead compound.
The bromine atom could be replaced by other groups like a trifluoromethyl (-CF₃) group, a cyano (-CN) group, or even a small alkyl group to probe different electronic and steric interactions.
The phenyl ring itself could be replaced by other aromatic systems, such as a pyridine (B92270) or thiophene (B33073) ring. Thiophene, in particular, is a well-known bioisostere for a phenyl ring in drug design. nih.gov
The thiomorpholine ring could be replaced by other heterocyclic systems like morpholine (B109124), piperidine, or piperazine. This "scaffold hopping" can lead to compounds with drastically different physical properties and potentially new biological activities or improved selectivity. jchemrev.com
Scaffold Hopping: This more advanced technique involves replacing the central core of the molecule while retaining key binding elements. For example, the 3-arylthiomorpholine core could be replaced by a different heterocyclic system that projects the aryl group and the amine functionality in a similar three-dimensional orientation. This can lead to the discovery of entirely new classes of compounds with the same biological activity but with improved properties, such as better synthetic accessibility or a more favorable patent position.
Role in Target-Based Drug Discovery Programs
Thiomorpholine and its derivatives have been explored for a wide range of biological activities, including as:
Kinase Inhibitors: Many kinase inhibitors incorporate heterocyclic scaffolds. The thiomorpholine moiety can serve as a key building block in the synthesis of inhibitors for targets like phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net The 4-bromophenyl group can occupy a hydrophobic pocket within the kinase's ATP-binding site.
Anticancer Agents: Due to their role in inhibiting key signaling pathways like PI3K/Akt/mTOR, thiomorpholine derivatives are frequently studied for their anticancer potential. researchgate.net
Antimicrobial Agents: The thiomorpholine scaffold has been incorporated into molecules with antibacterial and antifungal properties. mdpi.com
Central Nervous System (CNS) Agents: The ability of small molecules containing scaffolds like thiomorpholine to cross the blood-brain barrier makes them candidates for CNS-acting drugs. For instance, related structures have been investigated for their potential in treating neurodegenerative diseases.
While this compound itself is often cited as a synthetic intermediate, its presence in patents for various therapeutic targets suggests its utility as a building block for creating more complex, active molecules. mdpi.com For example, the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) is a known precursor for molecules with antidiabetic, antimigraine, and kinase inhibitory activities. mdpi.com
Future Research Directions and Therapeutic Opportunities for Bromophenylthiomorpholine Scaffolds
The versatility of the bromophenylthiomorpholine scaffold suggests several promising avenues for future research and therapeutic development.
Future Research Directions:
Combinatorial Chemistry and High-Throughput Screening: The synthesis of large libraries of this compound derivatives with diverse substitutions on the phenyl ring and the thiomorpholine nitrogen would allow for high-throughput screening against a wide array of biological targets. This could uncover novel activities for this scaffold.
Fragment-Based Drug Discovery: The this compound core could be used as a starting fragment in fragment-based screening. Identifying how this fragment binds to a protein target can guide the "growing" of the fragment into a more potent lead compound.
Development of Covalent Inhibitors: The reactivity of the thiomorpholine sulfur or the potential to introduce reactive groups on the phenyl ring could be exploited to design covalent inhibitors. These inhibitors form a permanent bond with their target, which can lead to increased potency and duration of action.
Therapeutic Opportunities:
Oncology: Given the established role of thiomorpholine derivatives as kinase inhibitors, further exploration of bromophenylthiomorpholine scaffolds in cancer therapy is a strong possibility. jchemrev.comresearchgate.net Targeting specific kinases involved in tumor growth and proliferation could lead to new anticancer drugs.
Infectious Diseases: The need for new antimicrobial agents is critical. The bromophenylthiomorpholine scaffold could be a valuable starting point for the development of new antibiotics or antifungals with novel mechanisms of action. nih.gov
Inflammatory Diseases: Compounds with anti-inflammatory activity often target enzymes like cyclooxygenases or kinases involved in inflammatory signaling. The structural features of this compound make it a candidate for modification to create potent anti-inflammatory agents. nih.gov
Metabolic Diseases: Thiomorpholine derivatives have shown potential as hypolipidemic agents, suggesting that the bromophenylthiomorpholine scaffold could be explored for the treatment of metabolic disorders like dyslipidemia and atherosclerosis. jchemrev.com
Conclusion
Synthesis of Key Research Findings on Bromophenylthiomorpholine Derivatives
Research into bromophenylthiomorpholine derivatives has highlighted their accessible synthesis and diverse range of biological activities. The thiomorpholine (B91149) ring, a bioisostere of morpholine (B109124), offers a scaffold that is frequently associated with favorable pharmacokinetic properties in drug discovery. The introduction of the bromophenyl group provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries.
Studies have consistently demonstrated the potential of these derivatives in medicinal chemistry. The bromine atom can participate in hydrogen bonding and halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. While specific therapeutic applications are still under investigation, the broader class of thiomorpholine derivatives has shown promise in areas such as oncology and infectious diseases. The lipophilicity imparted by the sulfur atom in the thiomorpholine ring, combined with the electronic effects of the bromo-substituent, creates a unique chemical space for the design of novel bioactive molecules.
Prospective Outlook for Further Academic and Industrial Development of This Compound Class
The future for bromophenylthiomorpholine derivatives appears promising, with several avenues for further development. In academia, a deeper investigation into the structure-activity relationships (SAR) of these compounds is warranted. Systematic modifications of the bromophenyl ring and the thiomorpholine core will be crucial in identifying derivatives with optimized potency and selectivity for specific biological targets. Advanced computational studies, in conjunction with experimental screening, can accelerate the discovery of lead compounds.
From an industrial perspective, the scalability of the synthesis of 3-(4-bromophenyl)thiomorpholine and its analogs is a key consideration. The development of efficient and cost-effective synthetic routes will be essential for their commercial viability. Furthermore, exploration of their applications beyond the pharmaceutical realm, for instance in materials science as components of organic light-emitting diodes (OLEDs) or as ligands in catalysis, could open up new markets. The unique electronic properties conferred by the bromophenyl group may be advantageous in these fields. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and materials scientists will be vital to fully realize the potential of this versatile class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)thiomorpholine?
- Methodology : The synthesis typically involves coupling thiomorpholine with a brominated aromatic precursor. For example, nucleophilic substitution reactions using 4-bromophenyl electrophiles (e.g., aryl halides) under reflux with a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction progress can be monitored via TLC or HPLC, followed by purification via column chromatography .
- Key Considerations : Optimize reaction time and temperature to minimize byproducts such as dehalogenated derivatives. Control stoichiometry to avoid excess thiomorpholine, which complicates purification.
Q. How is this compound characterized in solution and solid states?
- Methodology :
- Solution-state : Use /-NMR to confirm proton environments and sulfur connectivity. For example, thiomorpholine’s methylene protons appear as distinct multiplets near δ 2.6–3.2 ppm .
- Solid-state : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths/angles, confirming the thiomorpholine ring conformation and bromophenyl orientation .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against known standards .
- Stability : Accelerated stability studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with target proteins (e.g., kinases or GPCRs). Use QSAR models to correlate substituent effects (e.g., bromine position) with binding affinities. Validate predictions via in vitro assays like SPR or fluorescence polarization .
- Data Interpretation : Prioritize derivatives with docking scores ≤ -8.0 kcal/mol and low RMSD (<2.0 Å) in MD simulations. Cross-reference with toxicity predictions (e.g., ProTox-II) to exclude hepatotoxic candidates .
Q. What crystallographic challenges arise in resolving this compound structures?
- Methodology :
- Crystal Growth : Use vapor diffusion with solvents like dichloromethane/hexane. Heavy atoms (Br) enhance X-ray scattering but may cause absorption errors; apply empirical corrections in SHELXL .
- Refinement : Address disorder in the thiomorpholine ring using restraints (DFIX, SIMU). Validate via R-factor convergence (<5%) and electron density maps (residual density <0.5 eÅ) .
Q. How does the bromophenyl substituent influence electronic properties in thiomorpholine derivatives?
- Methodology :
- Spectroscopy : UV-Vis (λ~270 nm) and cyclic voltammetry (E vs. Ag/AgCl) quantify π→π* transitions and redox potentials. Bromine’s electron-withdrawing effect lowers HOMO energies, confirmed via DFT (B3LYP/6-31G**) .
- Applications : Enhanced electron deficiency improves reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized analogs .
Q. What strategies mitigate synthetic bottlenecks in scaling up this compound?
- Methodology :
- Catalysis : Replace traditional bases with recyclable polymer-supported bases (e.g., PS-BEMP) to streamline workup.
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
